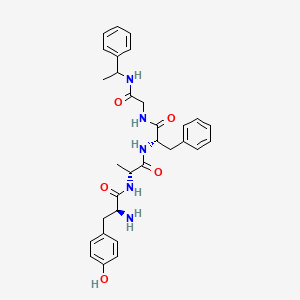
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with a protected amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the peptide.
科学的研究の応用
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a tool to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of peptide-based materials and products.
作用機序
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Semaglutide: A polypeptide used for the treatment of type 2 diabetes.
Cetrorelix: A synthetic oligopeptide used as a gonadotrophin-releasing hormone antagonist.
Uniqueness
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide is unique due to its specific amino acid sequence and structural features. This uniqueness allows it to interact with distinct molecular targets and exhibit specific biological activities, making it valuable for various research and therapeutic applications.
特性
CAS番号 |
90638-93-0 |
|---|---|
分子式 |
C31H37N5O5 |
分子量 |
559.7 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-oxo-1-[[(2S)-1-oxo-1-[[2-oxo-2-(1-phenylethylamino)ethyl]amino]-3-phenylpropan-2-yl]amino]propan-2-yl]propanamide |
InChI |
InChI=1S/C31H37N5O5/c1-20(24-11-7-4-8-12-24)34-28(38)19-33-31(41)27(18-22-9-5-3-6-10-22)36-29(39)21(2)35-30(40)26(32)17-23-13-15-25(37)16-14-23/h3-16,20-21,26-27,37H,17-19,32H2,1-2H3,(H,33,41)(H,34,38)(H,35,40)(H,36,39)/t20?,21-,26+,27+/m1/s1 |
InChIキー |
PCURAURBJCXVDB-DOUYCVFSSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NC(C)C2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


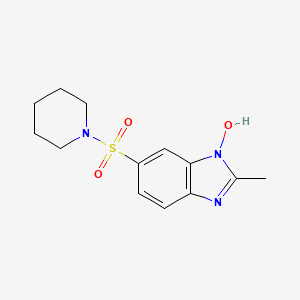
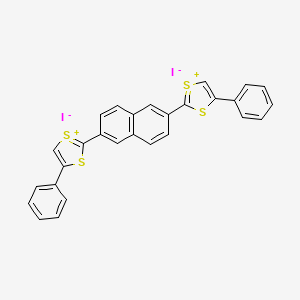
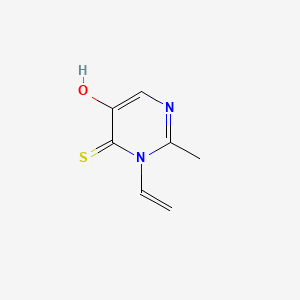
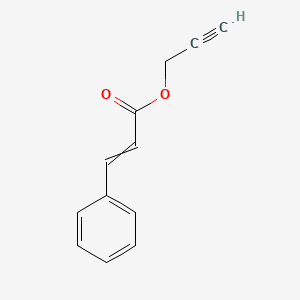
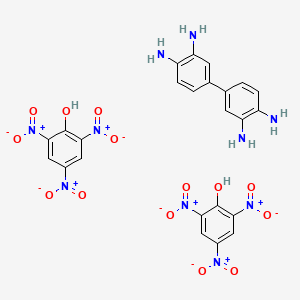
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)


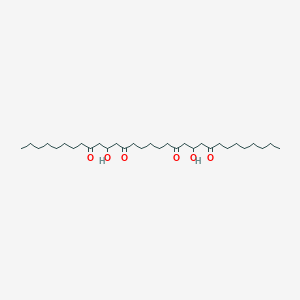
![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
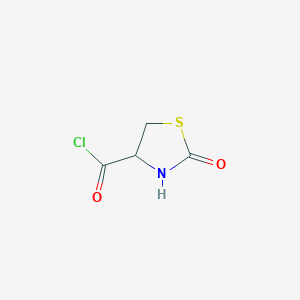
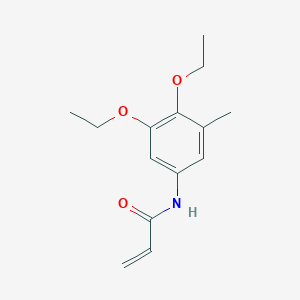
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)

